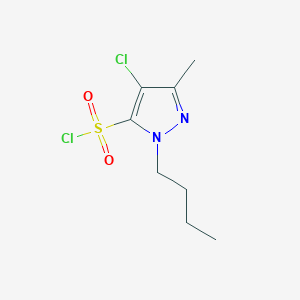

![molecular formula C11H11N3O2 B2454248 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid CAS No. 1344704-22-8](/img/structure/B2454248.png)

2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

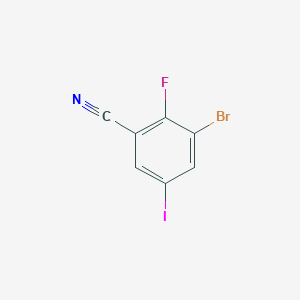

“2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid” is a complex organic compound. The structure suggests it contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The phenyl group (a cyclic group of carbon atoms) is attached to the imidazole ring via a methylene bridge. The compound also contains an amino group and a carboxylic acid group .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the amino group, and the carboxylic acid group. The imidazole ring is a common feature in many biologically active compounds and can participate in various chemical reactions . The amino and carboxylic acid groups could also be involved in reactions such as acid-base reactions .Applications De Recherche Scientifique

Anticancer Properties

A study by Karthikeyan et al. (2017) synthesized and tested compounds related to 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid for their antiproliferative effects against breast cancer cell lines. They found that some compounds exhibited significant antiproliferative effects, potentially offering a basis for developing new cancer therapeutics.

Angiotensin II Receptor Antagonism

A study by Sharma et al. (2010) investigated benzimidazoles derivatives, structurally related to this compound, as nonpeptide angiotensin II receptor antagonists. This research could contribute to the development of new antihypertensive drugs.

Antioxidant and Antimicrobial Activities

Bassyouni et al. (2012) synthesized derivatives of this compound and evaluated them for antioxidant and antimicrobial activities. Some compounds showed high activity against specific bacteria and fungi, highlighting their potential in antimicrobial therapy.

Photocurrent Response Enhancement

Meng et al. (2016) researched coordination polymers based on a compound structurally related to this compound. They observed enhanced photocurrent response, indicating potential applications in photovoltaic or photoelectrochemical systems.

β-Glucuronidase Inhibitory Activity

A study by Salar et al. (2017) focused on derivatives of this compound as β-glucuronidase inhibitors. They found potent inhibitory activity in these compounds, suggesting potential therapeutic applications.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Imidazole derivatives are known to interact with their targets, leading to a variety of biological responses .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

The broad range of biological activities exhibited by imidazole derivatives suggests they may be influenced by a variety of environmental factors .

Propriétés

IUPAC Name |

2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-9(7-4-2-1-3-5-7)10-13-6-8(14-10)11(15)16/h1-6,9H,12H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWSIWQATMRVGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=C(N2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2454169.png)

![4-[(3,4-Dichlorophenyl)methyl]morpholine](/img/structure/B2454170.png)

![1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2454173.png)

![3-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2454176.png)

![(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2454180.png)

![1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2454181.png)

![Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2454185.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2454186.png)

![N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2454188.png)